

# Zoligratinib irreversible FGFR inhibitor cross-resistance

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## Compound Focus: Zoligratinib

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## Mechanisms of Cross-Resistance to FGFR Inhibitors

Resistance Mechanism	Description	Frequency / Key Mutations	Susceptibility to Irreversible Inhibitors
<b>On-target: Secondary FGFR2 Mutations</b>	Mutations in the kinase domain that impair drug binding. [1]	Found in ~60% of progressed cholangiocarcinoma patients. [1]	Varies by mutation; often retained, especially against N550 mutations. [2]
<b>N550 Molecular Brake</b>	Disrupts a regulatory region, leading to constitutive activation. [1]	Most common (63% of kinase domain mutations). [1]	Often retained. [2]
<b>V565 Gatekeeper</b>	A steric mutation in the ATP-binding pocket that blocks drug access. [1]	Very common (47% of kinase domain mutations). [1]	Often lost; the V565L/F/Y mutations are particularly recalcitrant. [2]
<b>C492 Mutations</b>	Prevents covalent binding of irreversible	Rare (only 1 in 42 Futibatinib-treated patients). [1]	Lost.

Resistance Mechanism	Description	Frequency / Key Mutations	Susceptibility to Irreversible Inhibitors
	inhibitors (e.g., Futibatinib). [1]		
Off-target Alterations	Bypass FGFR signaling via other pathways (e.g., MAPK, PI3K/mTOR). [2]	Found in a subset of cases, often co-occurring with FGFR2 mutations. [2]	Not applicable.

## Experimental Guide: Profiling Inhibitor Resistance

To investigate cross-resistance in your models, you can employ the following methodology, adapted from recent studies. [1]

### 1. Generate Resistant Models

- **Engineered Cell Lines:** Introduce common resistance mutations (e.g., N550K, V565L) into FGFR2-dependent cell lines (like CCLP-1) using retroviral vectors expressing wild-type or mutated FGFR2 fusions. [1]
- **Long-Term Drug Exposure:** Culture sensitive cell lines with increasing concentrations of **Zoligratinib** or other FGFR inhibitors over several months to allow for the development of spontaneous resistance. [1]

### 2. Profiling Drug Sensitivity

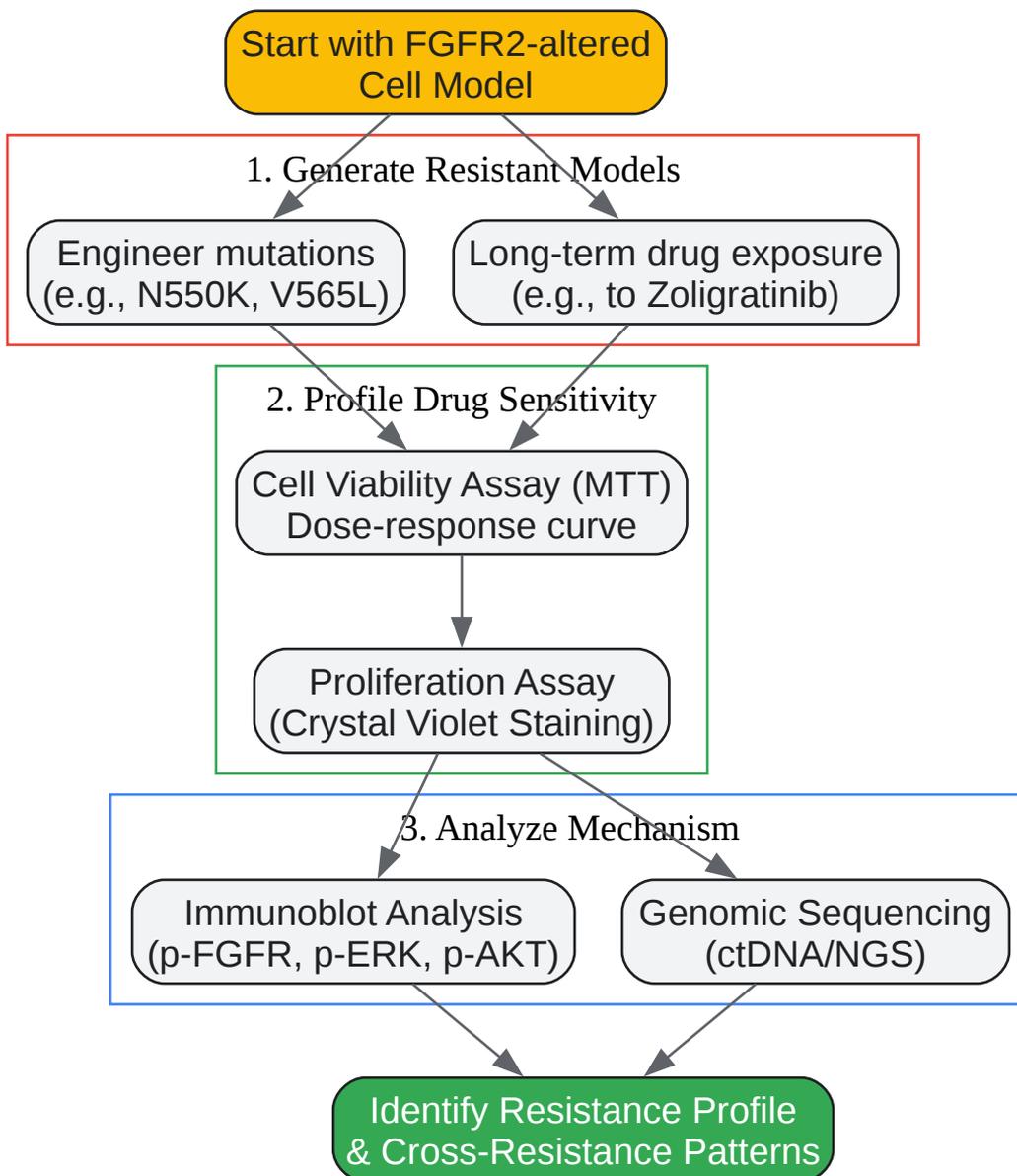
- **Cell Viability Assay:** Seed generated cells at 3,000 cells/well in 96-well plates. The next day, add a 9-point concentration range of the FGFR inhibitors (e.g., **Zoligratinib**, Futibatinib, Pemigatinib). After 72 hours, measure cell viability using an MTT assay. [1]
- **Data Analysis:** Calculate IC50 values using non-linear regression in software like GraphPad Prism. [1]
- **Proliferation Assay:** For a longer-term assessment, use crystal violet staining. Seed cells in equal numbers in 6-well plates, treat with the desired inhibitor, and refresh the drug-containing media every 2-3 days. After 1-2 weeks, fix and stain the cells to visualize and quantify colony formation. [1]

### 3. Analyze Signaling and Mechanisms

- **Immunoblot Analysis:** Post-treatment, lyse cells and analyze by immunoblotting. Probe for phosphorylated and total levels of FGFR2, FRS2, ERK, and AKT to confirm pathway reactivation. [1]
- **Genomic Sequencing:** Use next-generation sequencing (NGS) of cell-free DNA (cfDNA) or whole-exome sequencing (WES) on tumor biopsies or resistant cell lines to identify acquired on-target and off-target resistance mutations. [2]

## FGFR Inhibitor Cross-Resistance Workflow

The diagram below summarizes the key steps for profiling and understanding FGFR inhibitor cross-resistance.



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## Key Considerations for Your Research

- **Polyclonal Resistance is Common:** Resistance in patients, particularly those with cholangiocarcinoma, is often not uniform. A single patient can harbor multiple different **FGFR2 kinase domain mutations** simultaneously (polyclonal resistance), which necessitates profiling against a panel of inhibitors. [1] [2]
- **Inhibitor Sequencing Strategy:** Preclinical and clinical data suggest a potential therapeutic sequence. Reversible ATP-competitive inhibitors like **Zoligratinib, Pemigatinib, and Infigratinib** are often used first. Upon progression, irreversible inhibitors like **Futibatinib** or **Lirafugratinib** may be effective, especially against the **N550 mutations**. [1] [2]
- **Monitor for Off-Target Resistance:** Be aware that resistance can also emerge through **MAPK or PI3K/mTOR pathway activation**. In such cases, combination therapies (e.g., adding an mTOR inhibitor like Everolimus) may be required. [2]

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## References

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